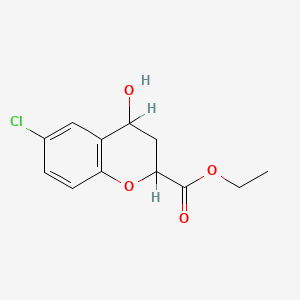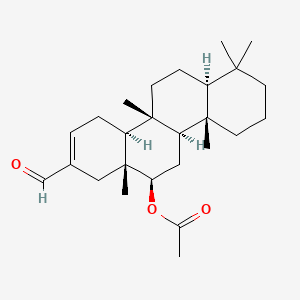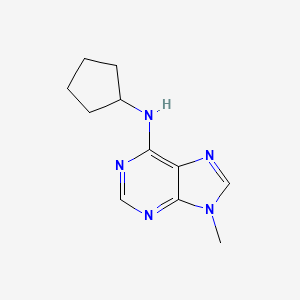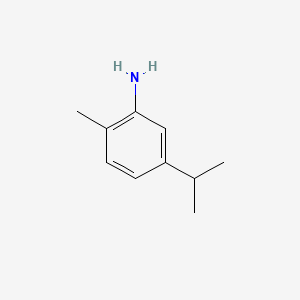
5-异丙基-2-甲基苯胺
描述
5-Isopropyl-2-methylaniline (IPMA) is an aromatic amine that has been used in a wide range of applications in the scientific community, including organic synthesis, pharmaceuticals, and biochemistry. IPMA is a colorless, volatile liquid that is soluble in water and has a pleasant odor. Its chemical formula is C8H11N, and its molecular weight is 121.18 g/mol. IPMA is a versatile compound that has been used for a variety of purposes in the laboratory and in industry.
科学研究应用
高温热固性聚酰亚胺
5-异丙基-2-甲基苯胺已用于合成高温热固性聚酰亚胺低聚物 {svg_1}. 这种低聚物被称为 PMR-PCy,被开发为 PMR-15 的更安全替代品,PMR-15 是一种广泛用于航空航天应用的聚酰亚胺 {svg_2}.
PMR-15 由致突变和肝毒性化合物亚甲基二苯胺 (MDA) 制备。 这种替代低聚物 PMR-PCy 由毒性较低的双胺 4,4'-亚甲基双(5-异丙基-2-甲基苯胺) (CDA) 制备,该双胺源自可再生芳香族化合物对伞花烃 {svg_3}.
由 PMR-PCy 制备的热固性网络的玻璃化转变温度 (Tg) 为 323°C,具有良好的热氧化稳定性,在沸水中浸泡 24 小时后其吸水率仅为 3% {svg_4}. 通过体外致突变性、急性毒性和水生毒性测试证实了 CDA 的低毒性 {svg_5}.
5-异丙基-2-甲基苯胺在高温热固性聚酰亚胺合成中的应用表明其在航空航天应用中的潜在用途,为 PMR-15 提供了一种无毒替代品 {svg_6}.
作用机制
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical processes, including the synthesis of many pharmaceuticals .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It has been used in the synthesis of a high-temperature thermosetting polyimide oligomer .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 5-Isopropyl-2-methylaniline. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
生化分析
Biochemical Properties
5-Isopropyl-2-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 5-Isopropyl-2-methylaniline may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and dynamics.
Cellular Effects
The effects of 5-Isopropyl-2-methylaniline on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by 5-Isopropyl-2-methylaniline can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Additionally, this compound has been found to impact cellular proliferation and apoptosis, indicating its potential role in cancer biology.
Molecular Mechanism
At the molecular level, 5-Isopropyl-2-methylaniline exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites . This inhibition can lead to altered metabolic processes and changes in gene expression. Furthermore, 5-Isopropyl-2-methylaniline can activate the aryl hydrocarbon receptor, leading to downstream effects on gene transcription and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-2-methylaniline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to 5-Isopropyl-2-methylaniline in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Isopropyl-2-methylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 5-Isopropyl-2-methylaniline can cause liver toxicity and other adverse effects, highlighting the importance of dosage considerations in its use .
Metabolic Pathways
5-Isopropyl-2-methylaniline is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s metabolism can also affect the levels of other metabolites in the body, potentially influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 5-Isopropyl-2-methylaniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 5-Isopropyl-2-methylaniline can also affect its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 5-Isopropyl-2-methylaniline is influenced by its chemical properties and interactions with cellular components . It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other biomolecules . This localization is critical for its role in metabolic processes and its potential effects on cellular function.
属性
IUPAC Name |
2-methyl-5-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWALWNGEXPARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174511 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-53-8 | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isopropyl-2-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Toluidine, 5-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-p-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cymidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK8SU4749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-isopropyl-2-methylaniline being explored as an alternative to methylene dianiline (MDA) in the production of polyimides?
A: Methylene dianiline (MDA), a key component in the production of high-performance polyimides like PMR-15, poses significant health risks. It is classified as mutagenic and hepatotoxic []. 5-isopropyl-2-methylaniline (CDA) is being investigated as a safer substitute due to its promising combination of properties:
- Lower Toxicity: CDA exhibits significantly reduced toxicity compared to MDA. In vitro studies confirmed its non-mutagenicity in the Ames test and predicted a lower LD50 in rats [].
- Comparable Material Properties: Polyimides synthesized using CDA demonstrate excellent thermal stability, high glass transition temperatures, and low water absorption, making them suitable replacements for MDA-based polyimides in demanding applications [].
Q2: What is the significance of the Quantitative Structure Activity Relationship (QSAR) predictions in the context of 5-isopropyl-2-methylaniline?
A: QSAR models use computational methods to predict the biological activity and properties of chemicals based on their molecular structure []. In the case of CDA, QSAR predictions indicated low toxicity, which was later corroborated by in vitro testing. This approach highlights the value of computational toxicology in identifying and developing safer alternatives to hazardous chemicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


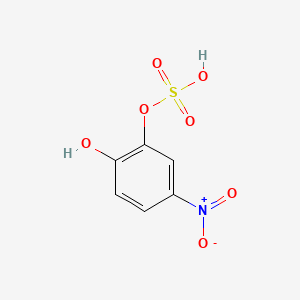
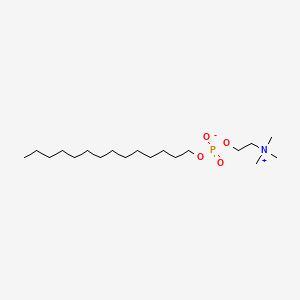
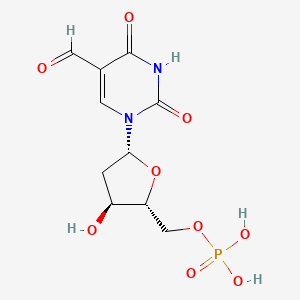

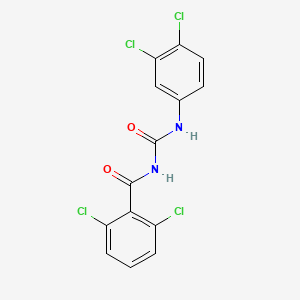

![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)
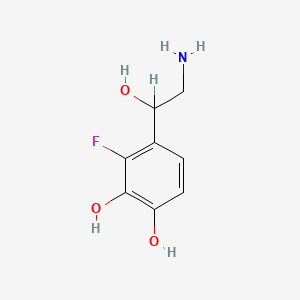
![5,7,7-Trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane](/img/structure/B1204430.png)
